molecular formula C16H19NO4 B5767258 3,4-diethoxy-N-(2-furylmethyl)benzamide

3,4-diethoxy-N-(2-furylmethyl)benzamide

Cat. No. B5767258
M. Wt: 289.33 g/mol
InChI Key: OJAGHSBUCUMUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(2-furylmethyl)benzamide, also known as FURA-2 AM, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that has been used to monitor intracellular calcium levels in various cell types.

Mechanism of Action

3,4-diethoxy-N-(2-furylmethyl)benzamide AM is a calcium-sensitive fluorescent dye that binds to calcium ions. When this compound AM is excited by light of a certain wavelength, it emits light of a different wavelength. The intensity of the emitted light is proportional to the concentration of calcium ions bound to this compound AM. Therefore, this compound AM can be used to monitor changes in intracellular calcium levels in real time.
Biochemical and Physiological Effects:
This compound AM has been shown to have minimal effects on cell viability and function. It does not affect calcium signaling pathways or other cellular processes. However, this compound AM can interfere with some cellular processes if used at high concentrations or for prolonged periods.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-diethoxy-N-(2-furylmethyl)benzamide AM is its high sensitivity and specificity for calcium ions. It can detect changes in intracellular calcium levels in real time with high accuracy. Another advantage is its compatibility with various cell types and experimental conditions. This compound AM can be used in live-cell imaging, flow cytometry, and other experimental techniques.
However, there are also limitations to using this compound AM. One limitation is its short half-life in cells, which can limit the duration of experiments. Another limitation is its potential toxicity at high concentrations or for prolonged periods. Finally, this compound AM can interfere with some cellular processes if used improperly.

Future Directions

There are several future directions for research on 3,4-diethoxy-N-(2-furylmethyl)benzamide AM. One direction is to develop new fluorescent dyes with improved properties, such as longer half-life and lower toxicity. Another direction is to use this compound AM in combination with other experimental techniques, such as optogenetics and gene editing, to study calcium signaling in more detail. Finally, this compound AM can be used to study the effects of drugs on calcium signaling pathways, which could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

3,4-diethoxy-N-(2-furylmethyl)benzamide AM is synthesized by reacting 3,4-diethoxy-N-(2-furylmethyl)benzoyl chloride with acetoxymethyl ester of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA-AM) in the presence of a base. The reaction yields this compound AM as a white powder.

Scientific Research Applications

3,4-diethoxy-N-(2-furylmethyl)benzamide AM has been widely used in scientific research as a fluorescent dye to monitor intracellular calcium levels in various cell types. It has been used to study calcium signaling in neurons, muscle cells, and other cell types. This compound AM has also been used to study the effects of drugs on intracellular calcium levels.

properties

IUPAC Name

3,4-diethoxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-19-14-8-7-12(10-15(14)20-4-2)16(18)17-11-13-6-5-9-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGHSBUCUMUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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